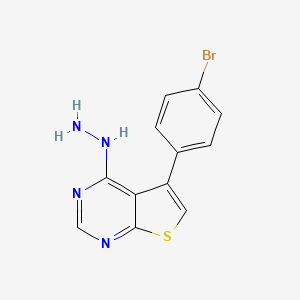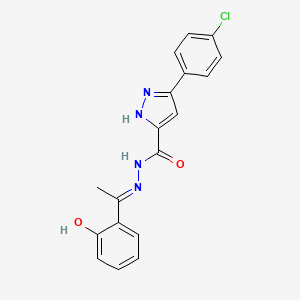![molecular formula C21H19FN6O3 B11973382 4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-fluorobenzaldéhyde [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone est un composé organique complexe de formule moléculaire C21H19FN6O3. C’est un dérivé du 4-fluorobenzaldéhyde et présente une structure unique qui comprend un système cyclique de purine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-fluorobenzaldéhyde [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par le 4-fluorobenzaldéhyde et la [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazine.
Conditions de réaction : La réaction est effectuée dans un solvant approprié, tel que l’éthanol ou le méthanol, sous reflux. Le mélange réactionnel est chauffé à une température d’environ 80 à 100 °C pendant plusieurs heures.
Purification : Le produit est purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, car il est principalement utilisé dans des contextes de recherche. L’approche générale consisterait à mettre à l’échelle le processus de synthèse en laboratoire, à optimiser les conditions de réaction et à employer des techniques de purification à l’échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-fluorobenzaldéhyde [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L’atome de fluor dans la partie benzaldéhyde peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 4-fluorobenzaldéhyde [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans les processus de fabrication chimique.
Applications De Recherche Scientifique
4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
Le mécanisme d’action du 4-fluorobenzaldéhyde [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, en modulant leur activité. Par exemple, il peut inhiber l’activité des enzymes impliquées dans la prolifération cellulaire, ce qui pourrait avoir des effets anticancéreux. Les cibles moléculaires et les voies exactes sont encore en cours d’investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-fluorobenzaldéhyde [1,3-diméthyl-2,6-dioxo-7-(2-phényléthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone
- 4-fluorobenzaldéhyde [3-méthyl-7-(1-naphtylméthyl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone
- 4-fluorobenzaldéhyde [3-méthyl-7-(4-méthylbenzyl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone
Unicité
Le caractère unique du 4-fluorobenzaldéhyde [3-méthyl-2,6-dioxo-7-(2-phénoxyéthyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]hydrazone réside dans sa structure spécifique, qui comprend un fragment benzaldéhyde fluoré et un système cyclique de purine.
Propriétés
Formule moléculaire |
C21H19FN6O3 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-27-18-17(19(29)25-21(27)30)28(11-12-31-16-5-3-2-4-6-16)20(24-18)26-23-13-14-7-9-15(22)10-8-14/h2-10,13H,11-12H2,1H3,(H,24,26)(H,25,29,30)/b23-13+ |
Clé InChI |
CUJNJSFXGQUFBZ-YDZHTSKRSA-N |
SMILES isomérique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)CCOC4=CC=CC=C4 |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B11973299.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)

![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)

![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
